Cas no 2228462-23-3 (2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)

2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine 化学的及び物理的性質
名前と識別子
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- 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine
- 2228462-23-3
- EN300-1744980
-
- インチ: 1S/C14H20N2/c1-16-7-6-15-10-14(16)13-8-11-4-2-3-5-12(11)9-13/h2-5,13-15H,6-10H2,1H3
- InChIKey: UYRFKTXGPYIOEE-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCNCC1C1CC2C=CC=CC=2C1
計算された属性
- せいみつぶんしりょう: 216.162648646g/mol
- どういたいしつりょう: 216.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744980-0.5g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 0.5g |
$1619.0 | 2023-09-20 | ||
Enamine | EN300-1744980-2.5g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 2.5g |
$3304.0 | 2023-09-20 | ||
Enamine | EN300-1744980-0.1g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1744980-0.25g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1744980-5.0g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1744980-10g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1744980-5g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 5g |
$4890.0 | 2023-09-20 | ||
Enamine | EN300-1744980-10.0g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1744980-1.0g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1744980-0.05g |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine |
2228462-23-3 | 0.05g |
$1417.0 | 2023-09-20 |
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazineに関する追加情報
Introduction to 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine (CAS No. 2228462-23-3)
2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine, identified by the Chemical Abstracts Service Number (CAS No.) 2228462-23-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine consists of a fused indene ring system linked to a piperazine moiety. This configuration imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The indene ring, characterized by its aromaticity and conjugated system, contributes to the compound's stability and reactivity, while the piperazine nitrogen atoms provide basicity and hydrogen bonding capabilities.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine. Its structural motif is reminiscent of several known bioactive molecules, suggesting possible applications in treating neurological disorders, cardiovascular diseases, and other metabolic conditions. Preliminary studies have indicated that this compound may exhibit properties such as receptor binding affinity and enzyme inhibition, which are pivotal for drug efficacy.
One of the most compelling aspects of CAS No. 2228462-23-3 is its versatility in chemical modification. The presence of both aromatic and aliphatic regions in its structure allows for diverse functionalization strategies, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles. This adaptability makes it an attractive scaffold for designing novel therapeutic agents with improved pharmacological properties.
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include cyclization reactions to form the indene core, followed by nucleophilic substitution or condensation reactions to introduce the piperazine group. Advances in synthetic methodologies have enhanced the efficiency and scalability of these processes, facilitating larger-scale production for research and development purposes.
From a computational chemistry perspective, CAS No. 2228462-23-3 has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into its binding affinity and selectivity profiles, which are essential for optimizing drug-like characteristics. High-throughput virtual screening (HTVS) has also been employed to identify potential lead compounds derived from this scaffold, streamlining the drug discovery pipeline.
Recent experimental investigations have explored the pharmacological effects of 2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine in various in vitro and in vivo models. Notably, studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These findings align with the broader goal of developing novel therapeutics for neurodegenerative diseases such as Parkinson's disease and depression.
The compound's metabolic stability is another critical factor that influences its clinical applicability. Metabolic profiling studies have revealed that CAS No. 2228462-23-3 undergoes biotransformation primarily via cytochrome P450-mediated pathways. Understanding these metabolic routes is essential for predicting drug-drug interactions and optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.
In conclusion, CAS No. 2228462-23-3, corresponding to 2-(2,3-dihydro-1H-inden- - >methylpiperazine), represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to unravel its therapeutic potential across multiple disease areas, reinforcing its significance as a key compound in modern medicinal chemistry.
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